4-Chloro-3-fluoro-2-methylpyridine
Overview
Description
4-Chloro-3-fluoro-2-methylpyridine is a halogenated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents can significantly alter the electronic properties of the molecule, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-chloro-3-fluoro-2-methylpyridine belongs, have been used in the synthesis of various biologically active compounds . They have been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
Pharmacokinetics
The compound’s molecular weight is 14556 , which could influence its absorption and distribution in the body.
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the use of fluorinating agents such as Selectfluor® in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to achieve efficient production. The use of automated systems can also help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-3-fluoro-2-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar reactivity but different substituents.
2-Fluoro-4-methylpyridine: Lacks the chlorine atom, which can result in different reactivity and applications.
Uniqueness
4-Chloro-3-fluoro-2-methylpyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring. This combination can provide distinct electronic properties and reactivity patterns, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKONHJYDMVSGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595852 | |
Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195251-01-4 | |
Record name | 4-Chloro-3-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-fluoro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.